ethyl 2-({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[({[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a pyrazole ring, a benzothiophene moiety, and several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[({[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the benzothiophene moiety: This step often involves cyclization reactions using sulfur-containing reagents.
Functional group modifications: Various functional groups are introduced through substitution reactions, often using reagents like acyl chlorides and thioureas.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[({[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
ETHYL 2-[({[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 2-[({[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share similar heterocyclic structures and are known for their broad range of biological activities.
Pyrazole derivatives: Similar to the pyrazole ring in the compound, these derivatives are widely used in medicinal chemistry.
Benzothiophene derivatives: These compounds are structurally related and have applications in pharmaceuticals and materials science.
Uniqueness
ETHYL 2-[({[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and heterocyclic moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H21ClN4O3S2 |
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Molecular Weight |
441.0 g/mol |
IUPAC Name |
ethyl 2-[(4-chloro-2-methylpyrazole-3-carbonyl)carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H21ClN4O3S2/c1-4-26-17(25)13-10-6-5-9(2)7-12(10)28-16(13)22-18(27)21-15(24)14-11(19)8-20-23(14)3/h8-9H,4-7H2,1-3H3,(H2,21,22,24,27) |
InChI Key |
QWKFVSJSVGTIFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(=O)C3=C(C=NN3C)Cl |
Origin of Product |
United States |
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